Epidermal growth factor

Catalog No.
S1793817
CAS No.
62229-50-9
M.F
C257H381N73O83S7
M. Wt
6046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epidermal growth factor

CAS Number

62229-50-9

Product Name

Epidermal growth factor

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H381N73O83S7

Molecular Weight

6046 g/mol

InChI

InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1

InChI Key

VBEQCZHXXJYVRD-GACYYNSASA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Synonyms

EGF; rhEGF; Epidermal Growth Factor, human; Urogastrone; Anthelone; Oviductal glycoprotein; LONG EGF, RECOMBINANT ANALOG

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

The exact mass of the compound Epidermal growth factor is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..

Epidermal Growth Factor (EGF) is a 6 kDa mitogenic polypeptide that stimulates the proliferation and differentiation of a wide range of epithelial and epidermal cells. It functions by binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, which activates downstream signaling pathways crucial for cell growth and survival. Recombinant human EGF (CAS 62229-50-9) is a single-chain, non-glycosylated protein containing 53 amino acids and three intramolecular disulfide bonds essential for its biological activity. It is a critical component in many serum-free cell culture media formulations, where it reduces the requirement for serum and promotes the growth of diverse cell types, including fibroblasts, keratinocytes, and endothelial cells.

Research Procurement Fit

1
Use full-length EGF (1–53), not truncated 1–48 form
Truncated form shows ~30% lower in vivo potency
2
Select recombinant E. coli-derived, animal-free product
Ensures lot-to-lot consistency for cell culture
3
Verify bioactivity in your assay system
EC₅₀ can vary by expression host and cell line
4
Do not substitute with other EGFR ligands
Signaling bias and in vivo efficacy differ substantially

While other EGFR ligands like Transforming Growth Factor-alpha (TGF-α) and alternative species forms like mouse EGF are often considered as substitutes, they are not functionally interchangeable with recombinant human EGF. Although human and mouse EGF share approximately 70% sequence homology and can both activate the human EGFR, they exhibit different binding affinities for the receptor's high and low-affinity sites, leading to varied mitogenic responses. Similarly, while EGF and TGF-α bind to the same receptor, they induce distinct downstream signaling events and intracellular processing. TGF-α dissociates from the receptor at a higher pH and is cleared more rapidly, leading to less receptor downregulation compared to EGF. These differences in receptor interaction and trafficking can result in qualitatively and quantitatively different cellular outcomes in proliferation and migration assays, making the specific choice of ligand critical for experimental reproducibility and targeted outcomes.

Why EGFR Ligand Substitution Fails

In vivo wound-healing efficacy absent
Only EGF showed significant corneal wound healing in vivo; BTC and HB-EGF did not, despite similar in vitro potency.
EGFR phosphorylation bias
EGF drives stronger Tyr1045 phosphorylation (c-Cbl degradation) than amphiregulin, altering receptor trafficking fate.
Physiological concentration gap
Only EGF is present in tear fluid at receptor Kd levels; other ligands are 11–7500× below their Kd, limiting endogenous occupancy.

High-Affinity Human EGFR Binding

For research involving human cells, recombinant human EGF (hEGF) demonstrates a higher binding affinity to the human EGFR compared to its common substitute, mouse EGF (mEGF). In membrane preparations from the human A431 cell line, hEGF bound to both high and low-affinity receptor sites more strongly than mEGF. This ensures more efficient receptor saturation and activation at lower concentrations in human cell systems.

Evidence DimensionReceptor Binding Affinity (Kd)
Target Compound DatahEGF Kd: 1.9 x 10⁻¹⁰ M (high affinity), 1.2 x 10⁻⁹ M (low affinity)
Comparator Or BaselinemEGF Kd: 2.7 x 10⁻¹⁰ M (high affinity), 3.5 x 10⁻⁹ M (low affinity)
Quantified DifferencehEGF exhibits ~1.4x higher affinity for the high-affinity site and ~2.9x higher affinity for the low-affinity site.
ConditionsBinding assay using cell membranes from A431 human epidermoid carcinoma cells.

Selecting human EGF for human cell culture ensures optimal, species-specific receptor engagement, leading to more reliable and reproducible dose-response studies.

Full-length vs. Truncated
Head-to-head
~2-fold higher in vitro potency; ~30% greater intestinal growth in vivo (P<0.001)
Full-length 1–53 essential for GI research; truncated form compromises potency.
Plasma clearance also differs.

EGFR Downregulation vs. TGF-α

While often used interchangeably, human EGF and TGF-α trigger different intracellular fates for the EGFR. TGF-α dissociates from the receptor complex at a much higher pH than EGF, leading to faster ligand clearance and less complete downregulation of surface receptors. In contrast, EGF induces a more sustained receptor downregulation. This difference in processing can lead to TGF-α showing higher potency in some systems, while EGF provides a more prolonged signaling response under other conditions.

Evidence DimensionLigand-Receptor Processing
Target Compound DataEGF: Induces complete downregulation of cell surface receptors; ligand is mostly degraded after internalization.
Comparator Or BaselineTGF-α: Does not induce complete receptor downregulation; a substantial portion of internalized ligand is released undegraded.
Quantified DifferenceQualitative difference in receptor downregulation and ligand fate (degraded vs. recycled).
ConditionsAnalysis of ligand-receptor complexes in A431 and NIH 3T3 cells.

For experiments requiring sustained EGFR activation and downregulation, such as studies on receptor desensitization or long-term differentiation, EGF is the more appropriate choice over TGF-α.

EGF vs. BTC in vivo
Head-to-head
In vitro EC₅₀: EGF 0.07 nM, BTC 0.05 nM; in vivo: only EGF promoted corneal wound healing.
In vivo efficacy not predicted by in vitro potency; EGF is sole ligand with translational corneal research support.
Tear fluid concentration explains discrepancy.

High Purity & Low Endotoxin Specifications

High-quality recombinant human EGF is characterized by high purity (>95-98%) and extremely low endotoxin levels (<0.1 EU/µg or lower). This is critical for cell culture applications, as endotoxins can elicit non-specific inflammatory responses and interfere with experimental results, while protein contaminants can introduce variability. The biological activity, measured as the ED50 in cell proliferation assays (e.g., on BALB/c 3T3 or BALB/MK cells), is typically in the sub-ng/mL range (e.g., <0.1 ng/mL), ensuring potent and specific mitogenic stimulation.

Evidence DimensionPurity and Bioactivity Specification
Target Compound DataPurity: >97-98%; Endotoxin: <0.1 EU/µg; ED50: <0.1 - 0.4 ng/mL
Comparator Or BaselineCrude or lower-grade preparations with unspecified or higher endotoxin levels and lower purity.
Quantified DifferenceOrders of magnitude lower endotoxin levels and defined high purity compared to non-specified materials.
ConditionsSDS-PAGE and LAL testing for purity and endotoxin; Proliferation assay using BALB/c 3T3 or similar cells for bioactivity.

Procuring high-purity, low-endotoxin EGF is essential for minimizing experimental artifacts and ensuring high reproducibility in sensitive cell-based assays and biomanufacturing processes.

Expression host bioactivity
Data to verify
E. coli (BALB/3T3): EC₅₀ 0.08–0.8 ng/mL; HEK293 (A431): EC₅₀ 0.5–5 ng/mL (different cell lines).
Apparent bioactivity shifts by 6–60× depending on host and assay cell line; verify with your system.
Supplier data; direct comparison limited.
EGFR Tyr1045 phosphorylation
Head-to-head
EGF drives strong Tyr1045 phosphorylation (c-Cbl degradation); AR largely bypasses this pathway.
EGF and AR engage distinct trafficking programs; substitution alters receptor fate interpretation.
Y992 signaling comparable.
Tear fluid EGF levels
Class-level
EGF: 2053 pg/mL (~12.83 nM), near Kd; other ligands 11–7500× below Kd.
Only EGF achieves physiological receptor occupancy; supports endogenous corneal homeostasis.
Human tear fluid profiling, n=25.
Lot consistency
Data to verify
Animal-free recombinant: defined EC₅₀ ranges, purity >97%, endotoxin ≤0.1 EU/µg; animal-derived: variable.
Animal-free EGF ensures lot-to-lot reproducibility for stem cell/organoid culture.
Supplier-reported; validate in-house.

Human Cell Culture Media Standardization

For researchers developing serum-free or reduced-serum media for human cell lines (e.g., keratinocytes, epithelial cells, fibroblasts), the higher, species-specific binding affinity of human EGF ensures maximal mitogenic response and reproducibility, making it the right choice over mouse EGF.

Long-Term Differentiation & Stem Cell Studies

In protocols requiring sustained EGFR signaling to drive differentiation or maintain pluripotency, the slower receptor recycling and more persistent downregulation induced by human EGF provides a more stable signaling environment compared to the transient effects of TGF-α.

Reproducible Screening & Potency Assays

In high-throughput screening or quality control assays where lot-to-lot consistency is paramount, using a highly purified recombinant human EGF with specified low endotoxin levels and a defined ED50 minimizes variability that could arise from contaminants in less-defined preparations.

Tissue Engineering & Wound Healing Models

As a potent mitogen and chemoattractant for endothelial and epithelial cells, human EGF is a critical component in models of tissue regeneration. Its ability to stimulate robust proliferation makes it a superior choice for applications aiming to promote the growth of human-derived cells for tissue scaffold population or wound closure assays.

Application Fit Matrix

Application
Selection Property
Validation Focus
GI proliferation research
Full-length EGF 1–53 sequence
Mitogenic potency vs. truncated form
Corneal wound healing
In vivo validated EGFR ligand
Tear fluid physiological relevance
Stem cell / organoid culture
Animal-free, lot-consistent recombinant
Lot-specific bioactivity & purity
EGFR trafficking studies
Strong Tyr1045/c-Cbl coupling
Receptor degradation vs. recycling

XLogP3

-19.6

Hydrogen Bond Acceptor Count

96

Hydrogen Bond Donor Count

96

Exact Mass

6043.5948607 g/mol

Monoisotopic Mass

6041.5881511 g/mol

Heavy Atom Count

420

Storage

Common storage 2-8℃, long time storage -20℃.

Wikipedia

Urogastrone
EGF

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